Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel-
Description
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel- (CAS 1200-67-5), also known as isobornyl formate, is a bicyclic monoterpene derivative classified as an ester of isoborneol. The compound features a bicyclo[2.2.1]heptane skeleton with three methyl groups at positions 1, 7, and 7, and a formate ester group at position 2. The stereochemical descriptor "(1R,2R,4R)-rel-" indicates its relative exo configuration, distinguishing it from endo isomers like borneol .
Structurally, it is synthesized via esterification of isoborneol (CAS 36294-23-2) with formic acid, retaining the rigid bicyclic framework. Its molecular formula is C₁₁H₁₈O₂ (MW 182.26), and it is widely used in fragrances, flavorings, and as a synthetic intermediate due to its stability and pleasant odor .
Properties
IUPAC Name |
[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWUNORUTVEHJF-ATZCPNFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@@H]2OC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881243 | |
| Record name | Isobornyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green, earthy, herbaceouos-camphoraceous, piney aroma | |
| Record name | Isobornyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Isobornyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.011-1.017 | |
| Record name | Isobornyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1200-67-5 | |
| Record name | Isobornyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobornyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Grignard Addition to Camphor Derivatives
A widely reported method involves the reaction of camphor or its analogs with methylmagnesium bromide (MeMgBr). For example, treatment of (+)-camphor with excess MeMgBr in tetrahydrofuran (THF) at 0–5°C yields a diastereomeric mixture of tertiary alcohols. Acidic workup (e.g., 10% HCl) followed by extraction with hexane/ethyl acetate (1:1) and drying over Na₂SO₄ provides the crude product, which is purified via fractional distillation or column chromatography.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (Grignard addition) |
| Solvent | THF |
| Workup | 10% HCl, hexane/EtOAc |
| Yield | 65–78% (crude) |
Catalytic Hydrogenation of Norcamphor
Alternative approaches employ the reduction of norcamphor (bicyclo[2.2.1]heptan-2-one) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, norcamphor dissolved in ethanol reacts with NaBH₄ at 25°C for 4 h, yielding the secondary alcohol. This method, however, often requires subsequent methylation steps to introduce the 1,7,7-trimethyl groups.
Esterification to the Formate Derivative
The alcohol precursor undergoes esterification with formic acid or its derivatives to yield the target formate. Three catalytic systems are prominent:
Acid-Catalyzed Esterification
A traditional method involves refluxing the alcohol with excess formic acid in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. For example, a molar ratio of 1:5 (alcohol:formic acid) heated at 80°C for 6 h achieves 85–90% conversion. The crude product is neutralized with NaHCO₃, extracted with dichloromethane, and distilled under reduced pressure.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (5 mol%) |
| Temperature | 80°C |
| Reaction Time | 6 h |
| Yield | 85–90% |
Tribromoisocyanuric Acid (TBCA)-Mediated Esterification
Recent advances utilize TBCA as a green catalyst. A mixture of the alcohol (1 mmol), formic acid (3 mmol), and TBCA (0.3 mmol) stirred at 25°C for 5 min achieves near-quantitative yields (98%). The reaction proceeds via in situ activation of formic acid, with minimal byproduct formation.
Formic Anhydride Approach
Industrial-scale synthesis often employs formic anhydride to avoid water formation. The alcohol reacts with formic anhydride (1:1.2 molar ratio) at 50°C for 2 h under nitrogen, followed by vacuum distillation to isolate the formate ester.
Stereochemical Control and Resolution
The (1R,2R,4R)-rel- configuration necessitates precise stereochemical management:
Chiral Pool Synthesis
Starting from enantiomerically pure camphor derivatives ensures retention of the desired configuration. For example, (+)-camphor (1S,4R configuration) undergoes Grignard addition to yield the (1R,2R,4R)-alcohol, which is directly esterified without racemization.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution separates diastereomers. Candida antarctica lipase B (CAL-B) in hexane selectively hydrolyzes the undesired (1S,2S,4S)-formate ester, leaving the (1R,2R,4R)-enantiomer intact (enantiomeric excess >99%).
Industrial Production Considerations
Large-scale manufacturing prioritizes cost efficiency and safety:
Continuous Flow Reactors
Tubular reactors enable rapid heat dissipation during exothermic esterification. A pilot-scale system operating at 10 L/h achieves 92% yield with 99.5% purity, reducing reaction time from hours to minutes.
Solvent Recycling
Ethyl acetate and hexane are recovered via fractional distillation, achieving >95% solvent reuse.
Analytical Characterization
Critical techniques confirm structure and purity:
Gas Chromatography-Mass Spectrometry (GC-MS)
The formate ester exhibits a retention time of 14.2 min (HP-5 column, 30 m × 0.25 mm) with characteristic fragments at m/z 182 [M+H]⁺ and 139 [M−OCHO]⁺.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, HCOO), 4.71 (t, J = 4.8 Hz, 1H, H-2), 1.25 (s, 3H, C-1 CH₃), 1.14 (s, 6H, C-7 CH₃).
Polarimetry
The (1R,2R,4R)-enantiomer shows [α]D²⁵ = +34.6° (c = 1, CHCl₃), distinguishing it from the (1S,2S,4S)-form ([α]D²⁵ = −34.2°).
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel- undergoes various chemical reactions, including:
Oxidation: The formate ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the formate group under basic or acidic conditions.
Major Products
Oxidation: Bornyl formate can be oxidized to bornyl formic acid.
Reduction: Reduction of bornyl formate yields borneol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents:
Recent studies have identified bicyclo[2.2.1]heptane derivatives as potential anticancer agents. For instance, compounds containing this bicyclic structure have been shown to act as selective antagonists for the chemokine receptor CXCR2, which is implicated in cancer metastasis. These compounds demonstrated significant antiproliferative effects against metastatic cancer cells and displayed favorable pharmacokinetic properties .
Antiviral Activity:
Bicyclo[2.2.1]heptane derivatives have also been synthesized as nucleoside analogs with antiviral properties. Specifically, 1′-homocarbanucleoside analogs featuring this bicyclic structure have shown potent activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV), indicating their potential use in antiviral therapies .
Organic Synthesis
Synthesis of Carboxylates:
The compound serves as a versatile building block for the synthesis of various carboxylates through organocatalytic reactions. A formal [4 + 2] cycloaddition reaction has been developed to produce bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple precursors under mild conditions. This method enhances the accessibility of these compounds for further chemical transformations .
Baeyer-Villiger Oxidation:
Bicyclo[2.2.1]heptan-2-ones can undergo Baeyer-Villiger oxidation to yield esters or lactones with regioselectivity influenced by substituents on the bicyclic ring. This reaction pathway is significant for the synthesis of complex organic molecules and can be tailored to produce specific products based on the starting materials used .
Material Science
Polymer Chemistry:
The structural features of bicyclo[2.2.1]heptane derivatives make them suitable for applications in polymer science. Their unique rigidity and flexibility can be exploited to enhance the mechanical properties of polymers, potentially leading to new materials with improved performance characteristics.
Case Studies
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Structural Analogs: Isobornyl Esters
Isobornyl formate belongs to a family of isoborneol-derived esters. Key analogs include:
Key Differences :
- Volatility : Isobornyl formate (lower MW) is more volatile than acetate or acrylate derivatives, impacting its use in volatile formulations like perfumes .
- Reactivity : The acrylate ester (C=C bond) undergoes polymerization, making it suitable for industrial coatings, unlike the formate .
- Solubility : The benzoate derivative exhibits higher lipophilicity due to the aromatic ring, enhancing compatibility with hydrophobic matrices .
Parent Alcohol: Isoborneol vs. Borneol
Isobornyl formate’s parent alcohol, isoborneol (CAS 36294-23-2), differs from borneol (CAS 507-70-0) in stereochemistry:
- Isoborneol : Exo configuration (hydroxyl group on the same face as the bridgehead methyl groups) .
- Borneol : Endo configuration (hydroxyl group on the opposite face), leading to higher melting points (208°C vs. 212°C for borneol) and distinct biological activities .
Ketone Analog: Camphor
Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, CAS 76-22-2) shares the same skeleton but replaces the hydroxyl group with a ketone. This oxidation increases polarity (logP 2.4 for camphor vs. 3.1 for isobornyl formate) and reactivity, making camphor a common chiral auxiliary in organic synthesis .
Substituted Derivatives
- 4,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-ol (CAS N/A): Features a methyl group at position 4 instead of 1, altering steric hindrance and hydrogen-bonding capacity. This structural variation impacts its solubility and catalytic applications .
- rel-(1R,2R,4S)-1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol (CAS 28462-85-3): Additional methyl groups enhance hydrophobicity, favoring use in agrochemicals and feed additives .
Biological Activity
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, commonly referred to as borneol formate, is a bicyclic monoterpenoid with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of scientific literature.
- Molecular Formula: CHO
- Molecular Weight: 182.2594 g/mol
- CAS Registry Number: 7492-41-3
- IUPAC Name: Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate
- InChI Key: RDWUNORUTVEHJF-YUCVTWSNSA-N
Antimicrobial Properties
Borneol derivatives have been extensively studied for their antimicrobial properties. Research indicates that borneol exhibits significant antibacterial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 62.5 µg/mL | |
| Escherichia coli | 125 µg/mL | |
| Candida albicans | 31.25 µg/mL |
These findings suggest that borneol can serve as a potential natural preservative in food products and a therapeutic agent in treating infections.
Anti-inflammatory Effects
Studies have shown that borneol has anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and reduces the expression of inflammatory mediators:
- Mechanism: Borneol inhibits the NF-kB signaling pathway, leading to decreased expression of COX-2 and iNOS.
- Case Study: In a murine model of acute lung injury, treatment with borneol significantly reduced lung inflammation and edema compared to control groups .
Neuroprotective Effects
Borneol also exhibits neuroprotective effects that may be beneficial in neurodegenerative diseases:
- Mechanism: It enhances the release of neurotransmitters such as dopamine and serotonin while reducing oxidative stress in neuronal cells.
- Research Findings: In vitro studies demonstrated that borneol could protect against glutamate-induced neurotoxicity in hippocampal neurons .
Pharmacokinetics
The pharmacokinetic profile of borneol indicates good bioavailability and absorption characteristics:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | 99.39% |
| Caco-2 Permeability | 76.08% |
| Blood-Brain Barrier Penetration | 87.50% |
| Human Oral Bioavailability | 58.57% |
These properties suggest that borneol can effectively reach systemic circulation and target central nervous system pathways.
Potential Applications
Given its diverse biological activities, borneol is being explored for various therapeutic applications:
- Antimicrobial Agent : As a natural preservative in food and pharmaceuticals.
- Anti-inflammatory Drug : Potential treatment for inflammatory diseases such as arthritis.
- Neuroprotective Agent : Possible use in managing neurodegenerative diseases like Alzheimer's and Parkinson's.
Q & A
Basic Questions
Q. What are the validated synthetic routes for (1R,2R,4R)-rel-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl formate, and how can stereochemical purity be ensured?
- Methodology : The compound is synthesized via esterification of borneol (a structurally related bicyclic monoterpene alcohol) with formic acid under acidic catalysis. To ensure stereochemical fidelity, chiral catalysts (e.g., lipases or transition-metal complexes) or chromatographic separation (e.g., chiral HPLC) are employed post-synthesis. Confirmation of stereochemical purity requires nuclear Overhauser effect (NOE) NMR experiments or single-crystal X-ray diffraction .
- Key Data :
| Precursor | Reagent | Catalyst | Yield | Purity Assessment |
|---|---|---|---|---|
| Borneol | HCOOH | H₂SO₄ | 75-85% | Chiral HPLC (>98% ee) |
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Peaks at δ ~8.1 ppm (formate ester proton) and δ ~170 ppm (carbonyl carbon) confirm ester formation. Bicyclic methyl groups appear as singlets (δ 0.8–1.2 ppm) .
- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 1180 cm⁻¹ (C-O ester) .
- Mass Spectrometry : Molecular ion peak at m/z 182.2594 (C₁₁H₁₈O₂) with fragmentation patterns matching the bicyclic scaffold .
Advanced Questions
Q. How does the formate ester moiety influence the compound’s pharmacokinetic properties compared to its alcohol precursor (e.g., borneol)?
- Methodology :
- Lipophilicity : The formate ester increases logP (measured via reverse-phase HPLC), enhancing membrane permeability but potentially reducing aqueous solubility.
- Metabolic Stability : In vitro assays (e.g., liver microsomes) show esterase-mediated hydrolysis to borneol, altering bioavailability. Compare half-life (t₁/₂) in plasma vs. tissue homogenates .
Q. What strategies can resolve contradictions in reported biological activity data across different in vitro models?
- Methodology :
- Dose-Response Analysis : Use Hill slope modeling to compare EC₅₀ values in antiproliferative assays (e.g., Trypanosoma cruzi epimastigotes vs. mammalian cells) .
- Assay Standardization : Control variables such as cell line viability (MTT assay), incubation time, and solvent (e.g., DMSO concentration ≤0.1%) .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate transition states for hydrolysis. The ester’s electrophilicity is influenced by bicyclic ring strain and methyl group steric effects .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. ethanol) to predict hydrolysis rates. Compare with experimental kinetic data (e.g., half-life in pH 7.4 buffer) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
